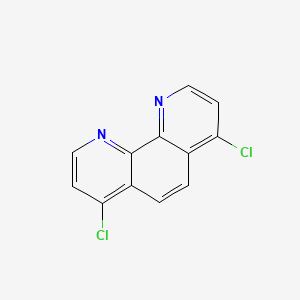

4,7-Dichloro-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQBYJCGYHHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202229 | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-23-0 | |

| Record name | 4,7-Dichloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline,4,7-dichloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloro-1,10-phenanthroline, alongside a review of its synthesis, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a solid, white compound at room temperature.[1][2] Its core structure is a tricyclic heteroaromatic system, which provides a rigid framework for various chemical modifications and applications. The presence of two chlorine atoms at the 4 and 7 positions makes it a versatile precursor for the synthesis of a wide range of derivatives through nucleophilic substitution or cross-coupling reactions.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [4][5] |

| Molecular Weight | 249.10 g/mol | [2] |

| Melting Point | 243-247 °C | [2][6] |

| Appearance | White solid | [2] |

| Boiling Point (Predicted) | 395.9 °C | [4] |

| Flash Point (Predicted) | 256 °C | [4] |

| InChI Key | GIEQBYJCGYHHSU-UHFFFAOYSA-N | [6] |

| CAS Number | 5394-23-0 | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process.[1] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[1]

Experimental Protocol: General Synthesis

A general, three-step synthesis approach is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for each specific application.

Step 1: Condensation

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is reacted with an appropriate orthoester and an ortho-phenylenediamine derivative. This initial step forms a key intermediate.

Step 2: Thermal Cyclization and Decarboxylation

-

The intermediate from Step 1 is heated to induce cyclization and decarboxylation, leading to the formation of a 1,10-phenanthroline-4,7-dione precursor.

Step 3: Chlorination

-

The dione (B5365651) precursor is treated with a refluxing solution of phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding this compound.[1]

Purification:

-

The crude product can be purified using standard laboratory techniques.[7] The excess phosphoryl chloride should be removed under reduced pressure to prevent hydrolysis back to the dione precursor.[1] Purification is typically achieved through filtration of the reaction mixture after cooling, followed by washing the solid product.[7] For higher purity, recrystallization or column chromatography can be employed.[7]

Biological Activity and Potential Applications

This compound has garnered interest in the field of drug development due to its demonstrated biological activities.

Anticancer Activity

This compound has shown anticancer activity against various cancer cell lines, including leukemia and cervical cancer cells.[4] The planar phenanthroline core is known to interact with DNA, and this interaction is a potential mechanism for its cytotoxic effects.[4] Metal complexes of phenanthroline derivatives, particularly copper(II) complexes, have been extensively studied as potential anticancer drugs.[8] These complexes are believed to exert their anticancer effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, ultimately leading to apoptosis.[8] Furthermore, some copper complexes containing 1,10-phenanthroline (B135089) have been shown to inhibit proteasome activity in cancer cells, providing another avenue for their therapeutic potential.[9]

Antiprotozoal Activity

Derivatives of 1,10-phenanthroline have also been investigated for their antiprotozoal activity. A proposed mechanism of action for some phenanthroline derivatives is the stabilization of G-quadruplexes in the telomeres of parasites.[10] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences. The stabilization of these structures by small molecules can interfere with DNA replication and telomere maintenance, leading to cell death. The planar aromatic surface of the phenanthroline scaffold is well-suited for stacking on the G-quartets, thereby stabilizing the G-quadruplex structure.[11]

Spectral Data

While this compound has been characterized by various spectroscopic techniques, including 1H NMR and 13C NMR, publicly available, detailed spectral data such as peak assignments and spectra images are limited.[1][5] Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 5394-23-0 | FAA39423 [biosynth.com]

- 5. This compound | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 5394-23-0 [sigmaaldrich.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bis-phenanthroline derivatives as suitable scaffolds for effective G-quadruplex recognition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4,7-Dichloro-1,10-phenanthroline (CAS: 5394-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dichloro-1,10-phenanthroline, a heterocyclic compound of significant interest in various scientific domains. This document details its physicochemical properties, synthesis, and purification, and explores its multifaceted applications, particularly in medicinal chemistry as an anticancer agent and in catalysis as a versatile ligand. Detailed experimental protocols and an exploration of its biological mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder.[1] Its core structure is a rigid, planar 1,10-phenanthroline (B135089) scaffold substituted with two chlorine atoms. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| CAS Number | 5394-23-0 | [2][3][4][5] |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [2][3][4][5] |

| Molecular Weight | 249.10 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 243-247 °C | |

| Boiling Point | 395.9 °C (predicted) | [3] |

| Solubility | Soluble in chloroform (B151607). | [2] |

| InChI Key | GIEQBYJCGYHHSU-UHFFFAOYSA-N | [6] |

| SMILES | Clc1ccnc2c1ccc3c(Cl)ccnc23 | [6] |

Synthesis and Purification

A common and effective method for the synthesis of this compound derivatives involves a three-step condensation reaction.[7] This is followed by treatment with phosphoryl chloride (POCl₃).[7]

Experimental Protocol: Synthesis

The synthesis of this compound derivatives can be achieved through the following general procedure:[7]

-

Condensation: A three-component condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), an appropriate orthoester, and an ortho-phenylenediamine derivative is carried out. This step forms an intermediate which is often used directly in the next step.

-

Thermal Cyclization and Decarboxylation: The intermediate from the condensation step undergoes sequential thermal cyclization and decarboxylation to yield a 1,10-phenanthroline-4,7-dione derivative.

-

Chlorination: The resulting dione (B5365651) is treated with refluxing phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorine atoms, yielding the desired this compound derivative.[7]

Note: The excess phosphoryl chloride should be removed under reduced pressure to prevent hydrolysis of the product and a reverse reaction.[7]

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of chloroform and hexane. Column chromatography on silica (B1680970) gel can also be employed for higher purity.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several areas of research.

Medicinal Chemistry and Drug Development

The 1,10-phenanthroline scaffold is a known pharmacophore, and its derivatives have garnered significant attention for their potential as anticancer agents.[7][8] this compound, in particular, has demonstrated anticancer activity against various cancer cell lines, including leukemia, cervical, and chronic myeloid leukemia cells.[3]

Mechanism of Action: The anticancer activity of this compound and its metal complexes is believed to be multifactorial. The planar phenanthroline ring can intercalate with DNA, disrupting replication and transcription.[9] Furthermore, its metal complexes, particularly with copper, have been shown to be potent inhibitors of the proteasome, a key cellular machinery for protein degradation.[10][11] Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cellular stress and triggering apoptosis (programmed cell death).[10][11]

Catalysis

The nitrogen atoms in the 1,10-phenanthroline ring system act as excellent chelating agents for various transition metals. This property makes this compound and its derivatives valuable ligands in catalysis.[8] They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The chlorine substituents can be readily replaced, allowing for the synthesis of a diverse range of functionalized ligands.[8]

Materials Science

The rigid and planar structure of this compound, combined with its ability to coordinate with metal ions, makes it a suitable building block for the development of photoactive and luminescent materials.[8] These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[8]

Experimental Protocols

Proteasome Activity Assay

The following is a general protocol to assess the proteasome-inhibitory activity of this compound or its derivatives in cell extracts.

Materials:

-

Cancer cell line of interest

-

This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

-

Protein quantification assay (e.g., Bradford or BCA)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Lysis: Culture and treat cells with varying concentrations of the test compound for a specified duration. Harvest the cells, wash with PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well. Add the assay buffer containing the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the percentage of proteasome inhibition relative to a vehicle-treated control.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable compound with significant potential in medicinal chemistry, catalysis, and materials science. Its established synthesis routes and diverse reactivity provide a platform for the development of novel molecules with tailored properties. Further research into its biological mechanisms of action and catalytic applications is warranted to fully exploit its potential in various scientific and technological fields.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. scribd.com [scribd.com]

- 3. This compound | 5394-23-0 | FAA39423 [biosynth.com]

- 4. This compound | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Dichloro(1,10-phenanthroline)platinum | 18432-95-6 | Benchchem [benchchem.com]

- 10. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4,7-Dichloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-1,10-phenanthroline is a heterocyclic organic compound that serves as a crucial building block and ligand in various chemical and pharmaceutical applications. Its rigid, planar structure, derived from the fusion of two pyridine (B92270) rings to a benzene (B151609) ring, and the presence of reactive chlorine atoms make it a versatile precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, spectroscopic profile, and relevant experimental protocols.

Core Molecular Properties

This compound is a solid at room temperature, appearing as a colorless or white to off-white crystalline powder.[1][2][3][4][5][6] It is sparingly soluble in water but demonstrates solubility in various organic solvents.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₆Cl₂N₂ | [1][5] |

| Molecular Weight | 249.10 g/mol | [4] |

| CAS Number | 5394-23-0 | [1] |

| Melting Point | 243-247 °C | [7] |

| Appearance | Colorless solid; White to off-white powder/crystals | [1][7][2][3][4][5][6] |

| Solubility | Almost insoluble in water; Soluble in organic solvents | [1] |

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a planar tricyclic system with chlorine atoms substituted at the 4 and 7 positions. To date, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, structural data for closely related derivatives, such as dichlorido(4,7-dimethoxy-1,10-phenanthroline-κN,N′)zinc(II), provide insights into the expected geometry of the phenanthroline core.[8][9][10] In such complexes, the phenanthroline ligand generally exhibits a planar conformation.

For illustrative purposes, a diagram of the molecular structure is provided below.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenanthroline core. Due to the molecule's symmetry, a simplified spectrum is anticipated.

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the twelve carbon atoms in the molecule. Publicly available data indicates the existence of a ¹³C NMR spectrum for this compound.[1][11]

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.5 | Aromatic protons. |

| ¹³C | 120 - 160 | Aromatic and heteroaromatic carbons. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The spectrum of this compound would be characterized by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic system, as well as C-Cl stretching.[4][12][13][14][15]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C and C=N stretching (aromatic) | 1400 - 1650 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 700 - 900 |

| C-Cl stretching | 600 - 800 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the phenanthroline core is expected to give rise to characteristic absorption bands in the UV region.[16][17][18][19][20][21]

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | Not available | Not available |

| Methanol | Not available | Not available |

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound derivatives involves a three-step process.[22][23] This procedure can be adapted for the specific synthesis of the title compound.

Detailed Protocol:

-

Step 1: Condensation: An orthoester is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) to form a vinylogous intermediate.

-

Step 2: Cyclization: The intermediate from Step 1 is then reacted with an o-phenylenediamine derivative. This is followed by thermal cyclization and decarboxylation to yield the corresponding 1,10-phenanthroline-4,7-dione precursor.

-

Step 3: Chlorination: The dione (B5365651) precursor is treated with a chlorinating agent, typically refluxing phosphoryl chloride (POCl₃), to yield this compound.[22][23] The product is then isolated and purified, often through recrystallization.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of the crystal structure of a small organic molecule like this compound.[1][23][24][25][26][27][28][29][30][31][32]

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, typically using direct methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final crystal structure.

-

Validation: The final structure is validated and prepared for publication, often in the form of a Crystallographic Information File (CIF).

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound.[9][16][17][24][25][27][29][33][34][35]

Methodology:

-

Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) is selected, and the acquisition parameters (e.g., number of scans, pulse width, relaxation delay) are set. The data is then acquired.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard or the residual solvent peak.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.[1][8][18][26][30][34]

Methodology:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the powdered solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Sample Spectrum: The sample spectrum is recorded.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The crystal is then cleaned with a suitable solvent.

UV-Visible Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Visible absorption spectrum of a compound in solution.[16][17][18][19][20][21]

Methodology:

-

Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded.

-

Sample Measurement: The same cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. The experimental protocols included offer a practical framework for the synthesis and characterization of this important compound. Further research, particularly the determination of its single-crystal X-ray structure, would provide even greater insight into its precise molecular geometry and intermolecular interactions.

References

- 1. agilent.com [agilent.com]

- 2. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of di-µ-chlorido-dichlordido-bis(1,10-phenanthroline- κ2N,N')bis(N,N-dimethylformamide-κ1O)dinickel(II)], [Ni2(Cl)4(C12N2H8)2(C3NH7)2], C30H30Cl4N6Ni2O2 | Semantic Scholar [semanticscholar.org]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. r-nmr.eu [r-nmr.eu]

- 17. researchgate.net [researchgate.net]

- 18. ej-eng.org [ej-eng.org]

- 19. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 20. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 21. longdom.org [longdom.org]

- 22. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dl.asminternational.org [dl.asminternational.org]

- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 26. scribd.com [scribd.com]

- 27. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 28. books.rsc.org [books.rsc.org]

- 29. jascoinc.com [jascoinc.com]

- 30. erp.iitkgp.ac.in [erp.iitkgp.ac.in]

- 31. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 32. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 33. tcichemicals.com [tcichemicals.com]

- 34. mcgill.ca [mcgill.ca]

- 35. documents.thermofisher.com [documents.thermofisher.com]

Determining the Solubility of 4,7-Dichloro-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,7-dichloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of chlorine atoms at the 4 and 7 positions significantly influences its electronic properties and, consequently, its solubility. Qualitative assessments indicate that this compound is generally soluble in organic solvents such as alcohols, ethers, and ketones, while being practically insoluble in water. However, for applications requiring precise concentration control, quantitative solubility data is indispensable. This guide outlines the steps to obtain such data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This standardized format will facilitate the comparison of results across different laboratories and studies.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference/Internal Data ID |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| Chloroform | |||||

| Toluene | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent over a period of time. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Apparatus and Reagents:

-

Vials or flasks with tight-fitting caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant taken.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.

Principle: A calibration curve of absorbance versus concentration is first established for this compound in the chosen solvent. A saturated solution is then prepared, and its absorbance is measured after appropriate dilution to fall within the linear range of the calibration curve.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate the calibration curve and determine the molar absorptivity (ε).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method (Section 3.1).

-

-

Measurement and Calculation:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure the absorbance reading is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

Technical Guide: NMR Spectral Data of 4,7-Dichloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4,7-dichloro-1,10-phenanthroline, a key building block in the synthesis of various functional molecules. This document includes tabulated NMR data, detailed experimental protocols for its synthesis and spectroscopic analysis, and visualizations of the synthetic pathway and spectral assignment logic.

NMR Spectral Data

The NMR spectral data for this compound is crucial for its identification and characterization. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2, H-9 | 9.14 | d | 4.5 |

| H-3, H-8 | 7.75 | d | 4.5 |

| H-5, H-6 | 8.25 | s | - |

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2, C-9 | 152.1 |

| C-3, C-8 | 124.5 |

| C-4, C-7 | 144.9 |

| C-5, C-6 | 127.8 |

| C-4a, C-6a | 126.3 |

| C-10a, C-10b | 146.2 |

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from the condensation of Meldrum's acid with an orthoester, followed by reaction with an o-phenylenediamine (B120857), and subsequent chlorination.[1]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Triethyl orthoformate

-

o-Phenylenediamine

-

Phosphoryl chloride (POCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. A mixture of Meldrum's acid and triethyl orthoformate is heated, typically in the absence of a solvent, to yield the enol ether intermediate.

-

Step 2: Synthesis of 1,10-phenanthroline-4,7(1H,10H)-dione. The product from Step 1 is reacted with o-phenylenediamine in a suitable solvent, such as ethanol. The resulting intermediate is then cyclized, often with the aid of a high-boiling point solvent or by thermal means, to form the dione.

-

Step 3: Synthesis of this compound. The 1,10-phenanthroline-4,7(1H,10H)-dione is treated with an excess of phosphoryl chloride (POCl₃) and heated to reflux. This step replaces the hydroxyl groups with chlorine atoms. After the reaction is complete, the excess POCl₃ is carefully removed, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and purification.

NMR Spectroscopic Analysis

The following provides a general protocol for the acquisition of NMR spectra for this compound.

Instrumentation:

-

NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used. The spectral width is set to cover the aromatic region (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm). A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

NMR Signal Assignment

This diagram illustrates the logical relationship between the protons of this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Assignment of ¹H NMR signals for this compound.

References

In-depth Technical Guide: UV-Vis Absorption Spectrum of 4,7-Dichloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the UV-Vis absorption characteristics of 4,7-dichloro-1,10-phenanthroline, a key heterocyclic organic compound utilized in various chemical and pharmaceutical research applications. Due to the limited availability of a complete, publicly accessible UV-Vis absorption spectrum for this compound, this guide presents data for the parent compound, 1,10-phenanthroline (B135089), to provide a foundational understanding of the spectral features of this class of molecules. Furthermore, this document outlines a detailed experimental protocol for conducting UV-Vis absorption spectroscopy on phenanthroline derivatives and explores the role of this compound in drug development, including its proposed mechanisms of action in anticancer applications.

UV-Vis Absorption Spectral Data

For reference and comparative purposes, the UV-Vis absorption data for the parent 1,10-phenanthroline is provided below.

Table 1: UV-Vis Absorption Data for 1,10-Phenanthroline

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 1,10-Phenanthroline | Ethanol | 229 | 4.6 x 10⁴ | [1] |

| 264 | 3.5 x 10⁴ | [1] | ||

| 290 | 1.4 x 10⁴ | [1] |

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section details a generalized yet comprehensive protocol for obtaining the UV-Vis absorption spectrum of a phenanthroline derivative, such as this compound.

Materials and Instrumentation

-

Compound: this compound (or other phenanthroline derivative)

-

Solvent: Spectroscopic grade solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, or water). The choice of solvent can influence the absorption spectrum.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Procedure

-

Solution Preparation:

-

Prepare a stock solution of the phenanthroline derivative of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M). The optimal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for phenanthroline derivatives).

-

Calibrate the instrument by recording a baseline spectrum with cuvettes filled with the pure solvent. This will correct for any absorbance from the solvent and the cuvettes themselves.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Run the spectral scan to obtain the UV-Vis absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is unknown, it can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Role in Drug Development and Signaling Pathways

This compound serves as a crucial precursor in the synthesis of various compounds with potential therapeutic applications, particularly in anticancer drug development.[2] While the specific signaling pathways directly modulated by this compound are not extensively detailed, the mechanisms of action for the broader class of 1,10-phenanthroline derivatives and their metal complexes have been investigated.

These compounds are known to exert their cytotoxic effects through several mechanisms:

-

DNA Intercalation and Cleavage: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[3] This interaction can disrupt DNA replication and transcription. Furthermore, metal complexes of phenanthroline derivatives can induce DNA cleavage, often through the generation of reactive oxygen species (ROS).[4]

-

Enzyme Inhibition: As potent chelating agents, 1,10-phenanthroline and its derivatives can inhibit the activity of metalloenzymes, such as metalloproteases, by sequestering the metal ions essential for their catalytic function.[4]

-

Induction of Apoptosis: By causing significant DNA damage and inhibiting crucial cellular enzymes, phenanthroline-based compounds can trigger programmed cell death, or apoptosis, in cancer cells.[3][5]

The following diagram illustrates a conceptual workflow of how a phenanthroline-based compound might exert its anticancer effects.

Caption: Conceptual workflow of the anticancer mechanism of phenanthroline-based compounds.

This guide provides a foundational understanding of the UV-Vis absorption properties and the potential therapeutic applications of this compound. Further experimental investigation is required to fully elucidate the specific spectral characteristics and the detailed signaling pathways involved in its biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Dichloro(1,10-phenanthroline)platinum | 18432-95-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 4,7-Dichloro-1,10-phenanthroline: A Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,7-dichloro-1,10-phenanthroline, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding its three-dimensional arrangement is crucial for designing novel therapeutic agents and functional materials. While the crystal structure of the isolated this compound is not publicly available, this paper presents a detailed examination of its structure within a co-crystal, offering valuable insights into its molecular geometry and intermolecular interactions.

The data presented herein is derived from the crystallographic analysis of a co-crystal formed between this compound and 1,4-diiodotetrafluorobenzene (B1199613), as reported by Liu, Gao, and Jin in Acta Crystallographica Section B in 2017.[1] This co-crystal provides a reliable model for the conformational properties and packing motifs of the title compound.

Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₃₀H₁₂Cl₄F₄I₂N₄ |

| Formula Weight | 984.06 g/mol |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 10.5713(10) Å |

| b | 21.091(2) Å |

| c | 7.1214(7) Å |

| α | 90° |

| β | 108.149(2)° |

| γ | 90° |

| Volume | 1508.8(3) ų |

| Z | 2 |

| Density (calculated) | 2.166 Mg/m³ |

| Absorption Coefficient | 2.898 mm⁻¹ |

| F(000) | 928 |

| Refinement Details | |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I>2σ(I)] | R₁ = 0.0320, wR₂ = 0.0819 |

| R indices (all data) | R₁ = 0.0391, wR₂ = 0.0859 |

Table 2: Selected Bond Lengths for this compound Moiety [1]

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.734(3) |

| Cl(2)-C(7) | 1.731(3) |

| N(1)-C(2) | 1.318(4) |

| N(1)-C(12) | 1.362(4) |

| N(10)-C(9) | 1.317(4) |

| N(10)-C(11) | 1.365(4) |

| C(4)-C(5) | 1.408(4) |

| C(7)-C(6) | 1.411(4) |

Table 3: Selected Bond Angles for this compound Moiety [1]

| Angle | Degree (°) |

| C(2)-N(1)-C(12) | 117.8(3) |

| C(9)-N(10)-C(11) | 117.7(3) |

| N(1)-C(2)-C(3) | 123.7(3) |

| N(10)-C(9)-C(8) | 123.8(3) |

| C(3)-C(4)-Cl(1) | 119.3(2) |

| C(5)-C(4)-Cl(1) | 119.5(2) |

| C(8)-C(7)-Cl(2) | 119.4(2) |

| C(6)-C(7)-Cl(2) | 119.2(2) |

Experimental Protocols

The methodologies employed in the crystal structure determination of the this compound co-crystal are detailed below, based on the procedures described by Liu et al. (2017).[1]

Synthesis and Crystallization

Single crystals of the co-crystal were grown by slow evaporation of a solution containing equimolar amounts of this compound and 1,4-diiodotetrafluorobenzene in a suitable solvent such as ethanol (B145695) or acetonitrile. The solution was left undisturbed at room temperature in a loosely covered vial, allowing for the gradual formation of diffraction-quality crystals over several days.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed at a constant temperature of 296 K. A series of ω and φ scans were carried out to cover a significant portion of the reciprocal space. The collected diffraction data were processed using standard software packages for integration, scaling, and absorption correction.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software to ensure the quality and reliability of the model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final crystallographic analysis.

This comprehensive guide provides foundational data and methodologies for researchers working with this compound. The provided crystallographic parameters and experimental workflow serve as a critical reference for future studies in drug design, coordination chemistry, and materials science, enabling a deeper understanding of the structure-property relationships of this important molecule.

References

The Coordination Chemistry of 4,7-Dichloro-1,10-phenanthroline: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structural Characteristics, and Applications in Drug Development

Introduction

4,7-Dichloro-1,10-phenanthroline (dcp) is a versatile heterocyclic ligand that has garnered significant attention in the field of coordination chemistry. Its rigid, planar structure, coupled with the electron-withdrawing nature of the chlorine substituents, imparts unique electronic and steric properties to its metal complexes. These characteristics have made dcp a valuable building block in the design of novel compounds with applications ranging from catalysis and materials science to, most notably, medicinal chemistry and drug development. The presence of reactive chlorine atoms at the 4 and 7 positions provides convenient handles for further functionalization, allowing for the fine-tuning of the ligand's properties and the synthesis of a diverse array of coordination compounds.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, the structural features of its metal complexes, and its emerging role in the development of therapeutic agents.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an orthoester and an appropriate ortho-phenylenediamine derivative. This is followed by sequential thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.[2]

The coordination complexes of this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and reaction time, can be varied to obtain complexes with different coordination numbers and geometries.

Experimental Protocols

Synthesis of this compound (General Method) [2]

-

Condensation: 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) is reacted with an orthoester and an ortho-phenylenediamine derivative in a suitable solvent.

-

Thermal Cyclization and Decarboxylation: The intermediate product from the condensation step is heated to induce cyclization and subsequent decarboxylation, leading to the formation of a dihydroxy-phenanthroline derivative.

-

Chlorination: The dihydroxy-phenanthroline intermediate is refluxed with phosphoryl chloride (POCl₃) to substitute the hydroxyl groups with chlorine atoms, yielding this compound. The crude product is then purified, typically by recrystallization.

Synthesis of Bis(this compound-κ²N,N′)bis(dicyanamido-κN)copper(II) [3]

-

A 0.1 M aqueous solution of Cu(NO₃)₂ (1 mmol, 10 ml) is mixed with a 0.1 M ethanolic solution of this compound (2 mmol, 20 ml).

-

The resulting dark green solution is warmed before the addition of a 0.1 M aqueous solution of NaN(CN)₂ (1 mmol, 10 ml).

-

The mixture is allowed to stand for several days, during which dark green crystals of the product form.

-

The crystals are collected by filtration and dried in air.

Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride (Representative example for a Ru(II) complex) [4]

-

RuCl₃ and a small amount of water are mixed with ethylene (B1197577) glycol and heated to dissolve the salt.

-

4,7-Diphenyl-1,10-phenanthroline is added, and the mixture is irradiated in a microwave reactor.

-

After cooling, the reaction product is extracted with chloroform (B151607) and washed with a saturated sodium chloride solution.

-

The organic layer is separated, and the solvent is evaporated. The residue is recrystallized to yield the final product.

Data Presentation: Structural and Stability Data of Metal Complexes

The coordination of this compound to metal centers results in complexes with distinct structural and stability properties. X-ray crystallography is a powerful tool for elucidating the precise geometry, bond lengths, and bond angles of these complexes. The stability of these complexes in solution, often quantified by stability constants (log β), is crucial for their application, particularly in biological systems.

Crystallographic Data

The following tables summarize representative crystallographic data for metal complexes containing phenanthroline-type ligands. While data for this compound complexes are not always available, the presented data for structurally similar complexes provide valuable insights into the expected coordination geometries.

| Complex | Metal-Nitrogen Bond Lengths (Å) | Nitrogen-Metal-Nitrogen Bond Angles (°) | Coordination Geometry | Reference |

| [ZnCl₂(C₁₄H₁₂N₂O₂)] (C₁₄H₁₂N₂O₂ = 4,7-dimethoxy-1,10-phenanthroline) | Zn-N1: 2.084(2) | N1-Zn1-N1ⁱ: 80.39(10) | Distorted Tetrahedral | [5] |

| [Cu(C₁₂H₈N₂)(C₉H₅O₄)·3H₂O] (C₁₂H₈N₂ = 1,10-phenanthroline) | Cu-N2: 1.991(3), Cu-N3: 2.004(3) | N2-Cu-N3: 82.5(1) | Square Planar | [6] |

| Complex | Metal-Chlorine Bond Lengths (Å) | Chlorine-Metal-Chlorine Bond Angles (°) | Reference |

| [ZnCl₂(C₁₄H₁₂N₂O₂)] | Zn-Cl1: 2.2186(5) | Cl1-Zn1-Cl1ⁱ: 116.53(4) | [5] |

Stability Constants of Lanthanide Complexes

The stability of lanthanide complexes with phenanthroline-based ligands is a key factor in their potential use as luminescent probes and catalysts. The stability constants (log β) quantify the affinity of the ligand for the metal ion in solution.

| Metal Ion | Ligand | log β₁ | log β₂ | Solvent | Reference |

| La(III) | L³ | 5.8 ± 0.1 | 10.3 ± 0.2 | Acetonitrile | [7] |

| Nd(III) | L³ | 6.0 ± 0.1 | 10.9 ± 0.2 | Acetonitrile | [7] |

| Eu(III) | L³ | 6.1 ± 0.1 | 11.2 ± 0.2 | Acetonitrile | [7] |

| Lu(III) | L³ | 5.5 ± 0.1 | 10.1 ± 0.2 | Acetonitrile | [7] |

| La(III) | 1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (B135089) (1:1:2) | 18.91 | - | Dioxane-Water | [6] |

| Nd(III) | 1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2) | 19.55 | - | Dioxane-Water | [6] |

| Sm(III) | 1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2) | 19.31 | - | Dioxane-Water | [6] |

| Gd(III) | 1-phenyl-3-hydroxytriazene & 1,10-phenanthroline (1:1:2) | 19.56 | - | Dioxane-Water | [6] |

L³ = a pyrrolidine-derived phenanthroline diamide

Spectroscopic Data for Ruthenium Complexes

Ruthenium complexes of phenanthroline derivatives are renowned for their rich photophysical and electrochemical properties. UV-Vis absorption and NMR spectroscopy are essential tools for their characterization.

| Complex | UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| [Ru(phen)₃]²⁺ | ~450 (MLCT band) | 7.6 - 9.2 | Not specified | [8] |

| [Ru(bpy)₂(TMAphen)]²⁺ | Not specified | 8.90, 8.80, 8.73, 8.63, 8.55, 8.52, 8.49, 8.28, 8.07, 7.99, 7.88, 7.65, 7.31, 5.06, 3.18 | Not specified | [9] |

| [Ru(dpphen)₃]Cl₂ | Not specified | Not specified | Not specified | [4] |

TMAphen = trimethylamino-5-methylphenanthroline, dpphen = 4,7-diphenyl-1,10-phenanthroline

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction by Copper-Phenanthroline Complexes

Copper complexes of phenanthroline derivatives have demonstrated significant anticancer activity, often by inducing apoptosis in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Caption: Apoptosis induction by copper-phenanthroline complexes.

Experimental Workflow: DNA Binding Affinity via Ethidium (B1194527) Bromide Displacement Assay

The interaction of metal complexes with DNA is a key aspect of their potential as anticancer agents. The ethidium bromide displacement assay is a common method to assess the binding affinity of a compound to DNA.

Caption: Workflow for DNA binding affinity assessment.

Conclusion

This compound has established itself as a ligand of considerable interest in coordination chemistry, particularly in the context of developing new therapeutic agents. Its straightforward synthesis and the tunability of its electronic properties through substitution make it an attractive scaffold for the design of metal complexes with tailored functions. The ability of its copper and platinum complexes to interact with DNA and induce apoptosis highlights their potential as anticancer drugs.[6][10][11] Future research in this area will likely focus on the synthesis of new derivatives with enhanced biological activity and selectivity, as well as a more detailed elucidation of their mechanisms of action at the molecular level. The continued exploration of the coordination chemistry of this compound holds great promise for the discovery of novel compounds with significant therapeutic and technological applications.

References

- 1. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4,7-Dichloro-1,10-phenanthroline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,7-dichloro-1,10-phenanthroline and its derivatives, along with protocols for evaluating their potential as therapeutic agents. The unique structural features of the 1,10-phenanthroline (B135089) core, combined with the reactive chloro-substituents at the 4 and 7 positions, make this class of compounds a versatile scaffold for the development of novel drugs, particularly in the field of oncology.

Introduction

1,10-phenanthroline and its derivatives are a well-established class of compounds with a wide range of applications, including coordination chemistry, catalysis, and materials science.[1] In recent years, there has been a growing interest in their therapeutic potential, particularly as anticancer agents. The planar phenanthroline ring system can intercalate with DNA, and the nitrogen atoms can chelate metal ions, both of which are mechanisms that can induce cytotoxicity in cancer cells.

The synthesis of this compound serves as a crucial starting point for creating a diverse library of derivatives. The chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the molecule.[1]

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of the this compound core is a three-step process involving the condensation of Meldrum's acid, an orthoester, and an ortho-phenylenediamine, followed by cyclization and chlorination.[1] This method is known for its high yields, typically ranging from 68% to 93%.[1]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound and its amino derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the three-step condensation method.[1]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Triethyl orthoformate

-

o-Phenylenediamine

-

Phosphoryl chloride (POCl₃)

-

Anhydrous ethanol (B145695)

-

Dowtherm A

Procedure:

-

Condensation: In a round-bottom flask, dissolve Meldrum's acid and a catalytic amount of piperidine (B6355638) in anhydrous ethanol. Add triethyl orthoformate dropwise while stirring at room temperature. After 30 minutes, add o-phenylenediamine to the mixture and reflux for 4 hours.

-

Cyclization and Decarboxylation: Remove the ethanol under reduced pressure. To the resulting residue, add Dowtherm A and heat to 250 °C for 30 minutes. Cool the mixture and triturate with hexane (B92381) to precipitate the product. Filter and wash the solid with hexane.

-

Chlorination: To the crude product from the previous step, add an excess of phosphoryl chloride. Reflux the mixture for 4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4,7-Diamino-1,10-phenanthroline Derivatives

This protocol describes a microwave-assisted nucleophilic aromatic substitution.[1]

Materials:

-

This compound

-

Desired amine (e.g., pyrrolidine, morpholine)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

In a microwave-safe sealed vial, dissolve this compound (1 equivalent) in DMF.

-

Add a 10-fold excess of the desired amine.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 30-60 minutes.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the yields and key analytical data for a selection of synthesized this compound derivatives.

| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) |

| 1 | H | 85-93 | 248-250 | 9.18 (d, 2H), 8.30 (s, 2H), 7.75 (d, 2H) | 151.8, 145.2, 137.1, 127.9, 124.3 |

| 2 | 2,9-dimethyl | 75 | 175.8 | 2.89 (s, 6H), 7.61 (s, 2H), 8.29 (s, 1H) | 161.5, 160.4, 146.9, 146.6, 143.2, 141.3, 128.6, 125.7, 124.7, 123.5, 121.9, 53.2, 26.0, 25.6 |

| 3 | 5-cyano | 48 | >300 | - | - |

| 4 | 5-COOMe | 32 | >300 | - | - |

Note: NMR data for compound 2 corresponds to methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate.[2]

Application in Drug Development: Anticancer Activity

Derivatives of this compound have shown promising anticancer activity against a variety of cancer cell lines.

Experimental Workflow for Anticancer Evaluation

Caption: A typical experimental workflow for assessing the anticancer properties of synthesized derivatives.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting Signaling Pathways

Several studies have indicated that 1,10-phenanthroline derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Simplified diagram showing the inhibition of the PI3K/AKT/mTOR pathway by a 1,10-phenanthroline derivative.

Inhibition of this pathway by 1,10-phenanthroline derivatives can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. The specific interactions and downstream effects can be further investigated using techniques such as Western blotting to analyze the phosphorylation status of key proteins in the pathway.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide array of derivatives with significant potential in drug discovery. The straightforward synthetic routes and the tunability of the chemical structure make it an attractive scaffold for developing novel anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

References

Application Notes and Protocols for the Use of 4,7-Dichloro-1,10-phenanthroline in Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes incorporating the ligand 4,7-dichloro-1,10-phenanthroline. The protocols and data presented are intended to guide researchers in the development of novel metal-based compounds with potential therapeutic and diagnostic applications.

Introduction to this compound in Coordination Chemistry

This compound is a versatile bidentate N-donor ligand widely employed in coordination chemistry. Its rigid, planar structure and the presence of electron-withdrawing chloro substituents influence the electronic properties and reactivity of the resulting metal complexes. These characteristics make it a valuable building block for the synthesis of novel compounds with applications in catalysis, materials science, and particularly in the development of anticancer agents and luminescent probes. The chloro groups can also serve as reactive sites for further functionalization, allowing for the fine-tuning of the complexes' properties.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's structure and purity.

General Experimental Workflow for Metal Complex Synthesis and Characterization

Protocol for Synthesis of a Palladium(II) Complex: [Pd(this compound)Cl₂]

This protocol is adapted from procedures for similar 1,10-phenanthroline (B135089) complexes.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (B52724) (CH₃CN)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of hot acetonitrile.

-

In a separate flask, dissolve Palladium(II) chloride (1.0 mmol) in 20 mL of hot acetonitrile. This may require stirring and gentle heating.

-

Slowly add the PdCl₂ solution to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 4-6 hours. A precipitate should form.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold acetonitrile and then with diethyl ether.

-

Dry the product under vacuum.

Protocol for Synthesis of a Copper(II) Complex: [Cu(this compound)Cl₂]

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

Procedure:

-

Dissolve this compound (1.0 mmol) in 25 mL of hot ethanol in a round-bottom flask.

-

Dissolve CuCl₂·2H₂O (1.0 mmol) in 15 mL of ethanol.

-

Add the copper(II) chloride solution dropwise to the stirring ligand solution.

-

Reflux the mixture for 3-4 hours, during which a color change and precipitation should be observed.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry in a desiccator.

Protocol for Synthesis of a Ruthenium(II) Complex: Ru(bpy)₂(this compound)₂

This is a representative protocol for a heteroleptic ruthenium complex.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

This compound

-

Ethanol/Water mixture (e.g., 3:1)

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

Procedure:

-

Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) and this compound (1.0 mmol) in an ethanol/water mixture (40 mL).

-

Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The solution should become a clear, deep red/orange color.

-

Cool the solution to room temperature and filter to remove any unreacted starting material.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no more precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and finally diethyl ether.

-

Dry the product in a vacuum oven.

Quantitative Data Summary

The following tables summarize typical quantitative data for metal complexes of this compound and related derivatives.

Table 1: Synthesis Yields and Spectroscopic Data